molecular formula C10H7F2N5O2 B6494706 N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine CAS No. 1334375-34-6

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No. B6494706
CAS RN: 1334375-34-6
M. Wt: 267.19 g/mol
InChI Key: ZNWISCILHDGLII-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The “2,4-difluorophenyl” part suggests the presence of a phenyl (benzene) ring with fluorine atoms at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of similar compounds involves aromatic rings (pyrimidine and phenyl), nitrogen atoms (in the pyrimidine and amine groups), and fluorine atoms (in the difluorophenyl group) . The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could involve further studies to better understand its properties, improve its synthesis, or explore new uses .

properties

IUPAC Name

2-N-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWISCILHDGLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine

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